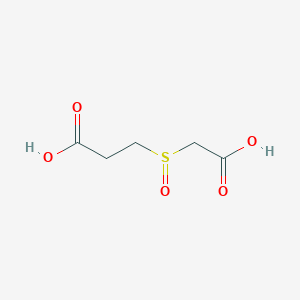
3-(Carboxymethanesulfinyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Carboxymethanesulfinyl)propanoic acid is an organic compound that belongs to the family of carboxylic acids It features a carboxyl group (-COOH) and a sulfinyl group (-SO) attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(Carboxymethanesulfinyl)propanoic acid can be synthesized through several methods:
Oxidation of Sulfides: One common method involves the oxidation of 3-(carboxymethylthio)propanoic acid using oxidizing agents such as hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄) under controlled conditions to introduce the sulfinyl group.
Grignard Reagent Method: Another method involves the reaction of a Grignard reagent with carbon dioxide (CO₂) followed by oxidation to introduce the sulfinyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Carboxymethanesulfinyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group (-SO₂) using strong oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: The sulfinyl group can be reduced to a sulfide group (-S-) using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), sodium periodate (NaIO₄), potassium permanganate (KMnO₄).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Reaction Conditions: Controlled temperature and pH to ensure selective reactions and high yields.
Major Products Formed
Oxidation: Formation of 3-(carboxymethanesulfonyl)propanoic acid.
Reduction: Formation of 3-(carboxymethylthio)propanoic acid.
Substitution: Formation of esters, amides, and other derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Carboxymethanesulfinyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of functional materials.
Wirkmechanismus
The mechanism of action of 3-(Carboxymethanesulfinyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can participate in redox reactions, influencing the activity of enzymes involved in oxidative stress and inflammation pathways. The carboxyl group can form hydrogen bonds and ionic interactions with target molecules, modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Carboxymethylthio)propanoic acid: Similar structure but with a sulfide group instead of a sulfinyl group.
3-(Carboxymethanesulfonyl)propanoic acid: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Propanoic acid derivatives: Various derivatives with different functional groups attached to the propanoic acid backbone.
Uniqueness
3-(Carboxymethanesulfinyl)propanoic acid is unique due to the presence of both carboxyl and sulfinyl groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo redox reactions and form various derivatives makes it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
118993-32-1 |
|---|---|
Molekularformel |
C5H8O5S |
Molekulargewicht |
180.18 g/mol |
IUPAC-Name |
3-(carboxymethylsulfinyl)propanoic acid |
InChI |
InChI=1S/C5H8O5S/c6-4(7)1-2-11(10)3-5(8)9/h1-3H2,(H,6,7)(H,8,9) |
InChI-Schlüssel |
QZHCWEBVHFBOTB-UHFFFAOYSA-N |
Kanonische SMILES |
C(CS(=O)CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


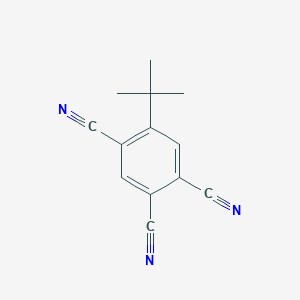
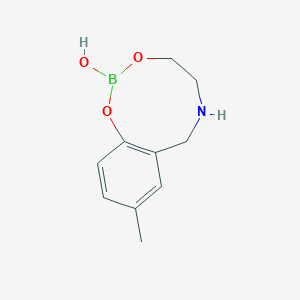
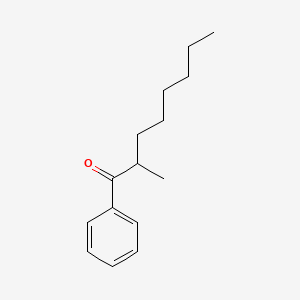
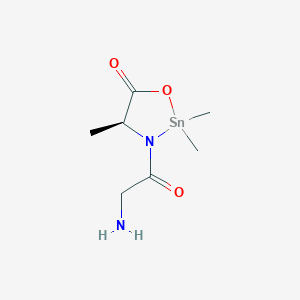
![N'-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazinecarbohydrazide](/img/structure/B14285349.png)
![1-[(3-Phenoxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285353.png)
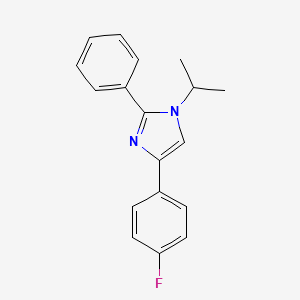
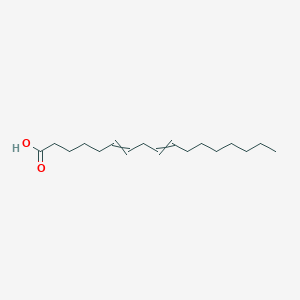
![6-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}hexan-1-ol](/img/structure/B14285382.png)

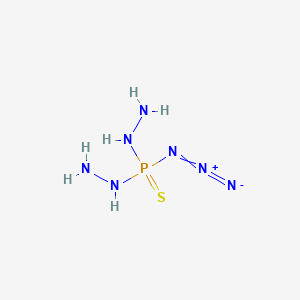
![2-[2,3-Bis(2-sulfanylethylsulfanyl)propylsulfanyl]ethanethiol](/img/structure/B14285416.png)
![Diethyl ethyl[(3-nitrophenyl)methyl]propanedioate](/img/structure/B14285418.png)

